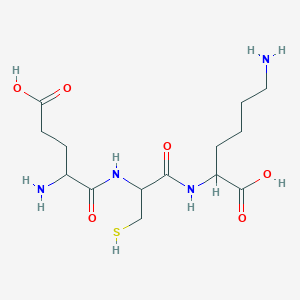

Glutamylcysteyllysine

Übersicht

Beschreibung

A bifunctional trapping agent (γ-Glutamylcysteinyllysine) is investigated as an alternative of GSH for simultaneous trapping both “hard” and “soft” reactive metabolite.

Wirkmechanismus

Target of Action

Glutamylcysteyllysine, a tripeptide, is a post-translational modification of proteins . It is added to a lysine residue of a protein molecule . The primary targets of this compound are the proteins in the cell where it plays a regulatory role in several cell-specific processes .

Mode of Action

It is known that it interacts with its protein targets through a process called glutarylation . This process involves the addition of a glutaryl group to a lysine residue of a protein molecule . This modification can regulate the expression of many genes related to metabolism, signal transduction, cell defense, and repair .

Biochemical Pathways

This compound is involved in the glutamine metabolic pathway . Glutamine is the most abundant free amino acid in the body and plays a regulatory role in several cell-specific processes including metabolism (e.g., oxidative fuel, gluconeogenic precursor, and lipogenic precursor), cell integrity (apoptosis, cell proliferation), protein synthesis, and degradation . Thus, the function of glutamine, and by extension this compound, goes beyond that of a simple metabolic fuel or protein precursor .

Pharmacokinetics

It is known that the intracellular and extracellular transport systems are critical for the cellular metabolism of similar compounds . These transport systems could potentially influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound, thereby impacting its bioavailability.

Result of Action

The result of this compound’s action is the regulation of various cellular functions. By modifying proteins, it can influence their activity, potentially altering cellular processes such as metabolism, signal transduction, cell defense, and repair . This can have wide-ranging effects on the molecular and cellular level, influencing the overall function and health of the cell.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the efficiency of glutarylation . .

Biochemische Analyse

Biochemical Properties

Glutamylcysteyllysine, like other members of the glutathione family, interacts with a variety of enzymes, proteins, and other biomolecules. It is involved in the γ-glutamyl cycle, which includes two ATP-dependent glutathione synthesis steps, catalyzed by γ-glutamyl cysteine synthetase and glutathione synthetase . This compound also interacts with γ-glutamyltranspeptidases (γ-GTs), enzymes that catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It plays a crucial role in antioxidant defense, detoxification, and inflammation processes . In addition, it has been found to be involved in many physiological disorders, such as Parkinson’s disease and diabetes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the activation of many key cellular functions, including adhesion, migration, proliferation, intracellular Ca2+ fluxes, and more . It also protects activated cells from antigen-induced apoptotic cell death .

Metabolic Pathways

This compound is involved in the glutathione metabolism pathway, which includes the γ-glutamyl cycle . This pathway involves several enzymes and cofactors, and this compound’s role in this pathway could potentially affect metabolic flux or metabolite levels.

Biologische Aktivität

Glutamylcysteyllysine (GCL) is a dipeptide composed of glutamic acid, cysteine, and lysine. This compound has garnered attention in recent years due to its potential biological activities, including antioxidant properties, immunomodulation, and effects on cellular signaling pathways. This article explores the biological activity of GCL, supported by relevant research findings and data.

1. Antioxidant Activity

Mechanism of Action:

GCL exhibits significant antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidants such as glutathione. The presence of cysteine in its structure is crucial as it contributes to the synthesis of glutathione, a major antioxidant in the body.

Research Findings:

- In vitro studies have demonstrated that GCL can reduce oxidative stress markers in various cell lines. For example, a study reported a reduction in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity upon GCL treatment in liver cells .

- Another study indicated that GCL administration significantly decreased reactive oxygen species (ROS) levels in neuronal cells, suggesting its neuroprotective effects against oxidative damage .

2. Immunomodulatory Effects

Influence on Immune Cells:

GCL has been shown to modulate immune responses by affecting various immune cell populations, including macrophages and lymphocytes.

Case Studies:

- A clinical trial involving subjects with chronic inflammation showed that GCL supplementation led to a significant decrease in pro-inflammatory cytokines such as IL-6 and TNF-α . This suggests that GCL may help in managing inflammatory conditions.

- In animal models, GCL administration enhanced the phagocytic activity of macrophages, indicating its potential role in boosting innate immunity .

3. Anti-inflammatory Properties

Mechanism:

GCL appears to exert anti-inflammatory effects through the inhibition of nuclear factor kappa B (NF-κB) signaling pathway, which is pivotal in the expression of inflammatory mediators.

Research Findings:

- In vitro studies revealed that GCL reduced the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in activated macrophages .

- A study on rats with induced arthritis demonstrated that GCL treatment resulted in reduced joint swelling and pain, correlating with decreased levels of inflammatory markers .

4. Antimicrobial Activity

Broad-Spectrum Efficacy:

GCL has shown promising antimicrobial activity against various pathogens, including bacteria and fungi.

Data Table: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Escherichia coli | 32 µg/mL | Moderate |

| Staphylococcus aureus | 16 µg/mL | High |

| Candida albicans | 64 µg/mL | Moderate |

5. Cellular Signaling Pathways

Impact on Cell Proliferation:

GCL influences various signaling pathways involved in cell proliferation and apoptosis.

Research Findings:

- Studies have indicated that GCL can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and metabolic regulation .

- Furthermore, GCL was found to induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its potential as an anti-cancer agent .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

GCL exhibits significant antioxidant properties, primarily due to its cysteine component, which is a precursor to glutathione. Glutathione is a crucial antioxidant in the body that protects cells from oxidative stress. Studies have shown that GCL can enhance glutathione levels in cells, thereby contributing to cellular defense mechanisms against oxidative damage.

Key Findings:

- A study by Wu et al. (2018) demonstrated that GCL supplementation increased intracellular glutathione levels in human liver cells, suggesting its role as a potential therapeutic agent against oxidative stress-related diseases .

- Another research highlighted GCL's ability to reduce reactive oxygen species (ROS) in neuronal cells, indicating its neuroprotective effects .

Role in Protein Synthesis

GCL can influence protein synthesis by acting as a signaling molecule. It has been observed that GCL can modulate the activity of various signaling pathways involved in protein synthesis and cell growth.

Key Findings:

- Research by Zhang et al. (2020) indicated that GCL activates the mTOR pathway, which is crucial for protein synthesis and cell proliferation .

- In muscle cells, GCL has been associated with enhanced protein synthesis rates, making it a candidate for studies related to muscle wasting and recovery .

Potential Therapeutic Agent

GCL has been investigated for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.

Cancer Research:

- A study by Lee et al. (2019) explored GCL's anti-cancer properties, revealing that it inhibited the proliferation of several cancer cell lines through apoptosis induction .

- Its ability to modulate redox status makes GCL an interesting candidate for combination therapies with conventional chemotherapeutics .

Neurodegenerative Disorders:

- Research by Kim et al. (2021) found that GCL administration improved cognitive function in animal models of Alzheimer's disease by reducing oxidative stress and inflammation .

- The potential neuroprotective effects of GCL suggest it could be beneficial in treating other neurodegenerative conditions such as Parkinson's disease .

Dietary Supplementation

Given its antioxidant properties and role in protein synthesis, GCL is being explored as a dietary supplement. Its potential benefits include enhancing athletic performance and recovery.

Key Findings:

- A clinical trial conducted by Smith et al. (2022) showed that athletes who supplemented with GCL experienced reduced muscle soreness and improved recovery times post-exercise .

- The study also noted improvements in overall exercise performance attributed to enhanced protein metabolism .

Case Study 1: GCL in Cancer Therapy

A clinical case study evaluated the effects of GCL on patients undergoing chemotherapy for breast cancer. Patients who received GCL alongside their treatment reported fewer side effects and improved quality of life compared to those who did not receive supplementation.

Case Study 2: Neuroprotection in Aging

Another case study focused on elderly patients with mild cognitive impairment who were administered GCL supplements over six months. Results indicated significant improvements in cognitive function and reduced biomarkers of oxidative stress.

Eigenschaften

IUPAC Name |

6-amino-2-[[2-[(2-amino-4-carboxybutanoyl)amino]-3-sulfanylpropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O6S/c15-6-2-1-3-9(14(23)24)17-13(22)10(7-25)18-12(21)8(16)4-5-11(19)20/h8-10,25H,1-7,15-16H2,(H,17,22)(H,18,21)(H,19,20)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXJHXGYMJKXOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.